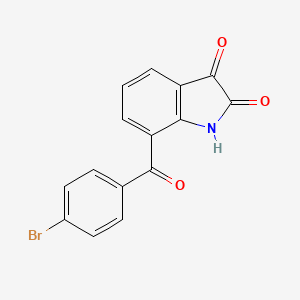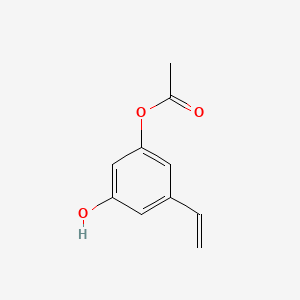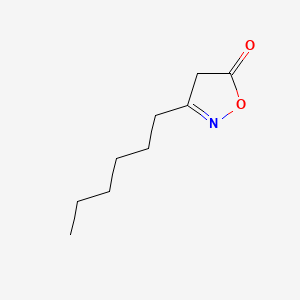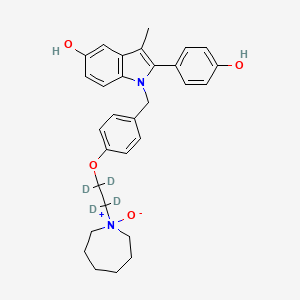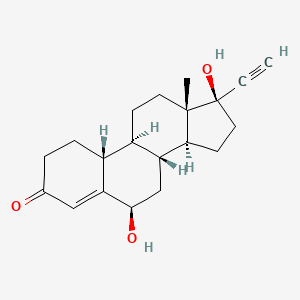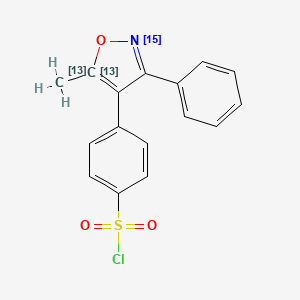
Valdecoxib Sulfonyl Chloride-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valdecoxib Sulfonyl Chloride-13C2,15N is a labeled metabolite of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in the fields of proteomics and metabolic research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Valdecoxib Sulfonyl Chloride-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the Valdecoxib structure. The general synthetic route includes the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is a key structural component of Valdecoxib.
Introduction of Isotopic Labels: Carbon-13 and nitrogen-15 isotopes are introduced into the molecule at specific positions to create the labeled compound.
Sulfonylation: The final step involves the sulfonylation of the labeled intermediate to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
化学反应分析
Types of Reactions: Valdecoxib Sulfonyl Chloride-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
科学研究应用
Valdecoxib Sulfonyl Chloride-13C2,15N has several scientific research applications, including:
Proteomics: The isotopic labels make it useful in mass spectrometry-based proteomics for studying protein interactions and modifications.
Metabolic Research: It is used to trace metabolic pathways and understand the metabolism of Valdecoxib in biological systems.
Pharmaceutical Research: The compound is employed in the development and testing of new drugs, particularly those targeting inflammatory pathways
作用机制
Valdecoxib Sulfonyl Chloride-13C2,15N exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
相似化合物的比较
Valdecoxib: The parent compound, which is also a COX-2 inhibitor used for similar therapeutic purposes.
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns
Uniqueness: Valdecoxib Sulfonyl Chloride-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies in proteomics and metabolic research. This labeling provides insights that are not possible with the unlabeled compounds .
属性
IUPAC Name |
4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-LQFUBYOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

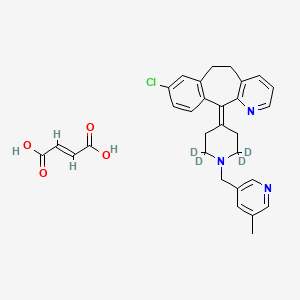
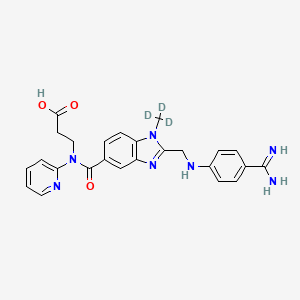
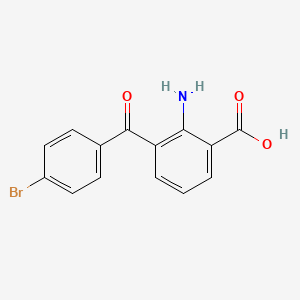
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)
